N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
Description
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Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2S.C2H2O4/c22-17-5-3-16(4-6-17)12-23-20(27)13-25-7-9-26(10-8-25)14-21-24-18(15-29-21)19-2-1-11-28-19;3-1(4)2(5)6/h1-6,11,15H,7-10,12-14H2,(H,23,27);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOFSKRZLJLRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NCC4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 504.5 g/mol. Its structure incorporates a thiazole ring, a furan ring, and a piperazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN4O6S |
| Molecular Weight | 504.5 g/mol |
| CAS Number | 1351591-53-1 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole and furan rings facilitate hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. The fluorobenzyl group may further improve specificity and potency by stabilizing the compound's conformation during binding.
Antimicrobial Activity
Research indicates that derivatives of the 4-fluorobenzylpiperazine fragment exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition of Agaricus bisporus tyrosinase (AbTYR), a key enzyme involved in melanin synthesis. The competitive inhibition observed suggests that these compounds can effectively prevent substrate binding, thereby reducing melanin production in cells such as B16F10 melanoma cells .
Anticancer Potential
In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole and furan groups is believed to contribute to these anticancer properties by inducing apoptosis in tumor cells. For example, compounds derived from 4-fluorobenzylpiperazine have shown promising results in inhibiting tumor growth in preclinical models .
Case Studies and Research Findings
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Tyrosinase Inhibition : A study evaluated several derivatives of 4-fluorobenzylpiperazine for their inhibitory effects on tyrosinase activity. Compounds demonstrated IC50 values in low micromolar concentrations, indicating strong inhibitory potential against AbTYR .
Compound ID IC50 (μM) Activity Description 5a 15.34 Competitive inhibitor 5b 8.45 Enhanced binding affinity 5c 6.78 Most potent inhibitor - Cytotoxicity Assays : In another study focusing on cytotoxicity, derivatives were tested against various cancer cell lines, revealing that certain compounds significantly reduced cell viability at concentrations below 50 μM .
- Docking Studies : Molecular docking simulations provided insights into the binding modes of these compounds within the active site of tyrosinase. The results indicated that the 4-fluorobenzyl moiety occupies a conserved region within the enzyme, suggesting a competitive inhibition mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
